molecular formula C18H17N3O6 B6061512 3-[(4-ACETAMIDOPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID

3-[(4-ACETAMIDOPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID

Cat. No.: B6061512
M. Wt: 371.3 g/mol
InChI Key: OQUWEGCJYHXGNV-UHFFFAOYSA-N
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Description

3-[(4-Acetamidophenyl)formamido]-3-(3-nitrophenyl)propanoic acid: is an organic compound with a complex structure that includes both acetamidophenyl and nitrophenyl groups

Properties

IUPAC Name

3-[(4-acetamidobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6/c1-11(22)19-14-7-5-12(6-8-14)18(25)20-16(10-17(23)24)13-3-2-4-15(9-13)21(26)27/h2-9,16H,10H2,1H3,(H,19,22)(H,20,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUWEGCJYHXGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-acetamidophenyl)formamido]-3-(3-nitrophenyl)propanoic acid typically involves multiple steps, starting with the formation of the acetamidophenyl and nitrophenyl intermediates. These intermediates are then coupled through a series of reactions, including formylation and amination, to produce the final compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways involving aromatic compounds.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(4-acetamidophenyl)formamido]-3-(3-nitrophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 3-[(4-Nitrophenyl)formamido]propanoic acid
  • 3-(4-Methoxyphenyl)-3-[(3-nitrophenyl)formamido]propanoic acid
  • 4-Acetamidophenyl acetate

Uniqueness: What sets 3-[(4-acetamidophenyl)formamido]-3-(3-nitrophenyl)propanoic acid apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

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